molecular formula C5H6N6 B119995 [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine CAS No. 144105-17-9

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Cat. No.: B119995
CAS No.: 144105-17-9
M. Wt: 150.14 g/mol
InChI Key: RZTSXLCOFFCUQQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which catalyzes the reaction under mild conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions that can be performed under solvent-free conditions. The use of reusable catalysts, such as those supported on magnetic surfaces, is advantageous for large-scale production due to ease of separation and potential for reuse .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit the ERK signaling pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTSXLCOFFCUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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